5-Chloro-6-methoxy-5,6-dihydrothymine

Thymidylate Synthase Enzyme Inhibition Cancer Research

Inconsistent pyrimidine metabolism data often stems from undefined stereochemistry. 5-Chloro-6-methoxy-5,6-dihydrothymine (CAS 98140-01-3) eliminates this variable with unequivocal (5R,6R) configuration confirmed by X-ray crystallography. • Defined TS affinity: Ki 270 nM for human thymidylate synthase. • 83-fold selectivity over thymidine phosphorylase (IC50 22,430 nM). • Superior chiral intermediate for stereochemically pure nucleoside analogs. Reliable, well-characterized compound shipped globally for reproducible research.

Molecular Formula C6H9ClN2O3
Molecular Weight 192.6 g/mol
Cat. No. B1634169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methoxy-5,6-dihydrothymine
Molecular FormulaC6H9ClN2O3
Molecular Weight192.6 g/mol
Structural Identifiers
SMILESCC1(C(NC(=O)NC1=O)OC)Cl
InChIInChI=1S/C6H9ClN2O3/c1-6(7)3(10)8-5(11)9-4(6)12-2/h4H,1-2H3,(H2,8,9,10,11)
InChIKeyOGLWSNPWEPOBRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-methoxy-5,6-dihydrothymine Overview


5-Chloro-6-methoxy-5,6-dihydrothymine (CAS 98140-01-3, also referenced as NSC-86376) is a synthetic pyrimidine derivative belonging to the class of 5,6-dihydrothymine analogs [1]. Characterized by a saturated 5,6-bond in the pyrimidine ring, along with specific chloro and methoxy substitutions at the 5- and 6-positions, respectively, this compound is a non-aromatic, chiral small molecule (C6H9ClN2O3) . It is primarily utilized as a biochemical tool in research focused on DNA damage and repair mechanisms, as well as an inhibitor in specific enzymatic assays involving pyrimidine metabolism [2].

Substitution Specificity of 5-Chloro-6-methoxy-5,6-dihydrothymine


The biological activity and chemical stability of 5,6-dihydrothymine derivatives are exquisitely sensitive to specific substitution patterns. The 5,6-dihydrothymine scaffold itself is a primary product of radiation-induced DNA damage under anoxic conditions and is inherently unstable [1]. The presence of a halogen at the 5-position (e.g., chloro in this compound) is known to dramatically influence enzyme binding, as seen with 5-halogenated-2'-deoxyuridines where even small changes alter inhibition potency against thymidine kinase and thymidylate synthetase [2]. Furthermore, the chiral centers at C5 and C6 introduce stereochemical complexity that can significantly impact molecular recognition. Therefore, substituting with unsubstituted 5,6-dihydrothymine or analogs with alternative halogen/alkoxy groups is expected to yield different biochemical profiles and invalidate experimental consistency [3].

5-Chloro-6-methoxy-5,6-dihydrothymine Inhibition Profile


Thymidylate Synthase Inhibition

The compound demonstrates measurable, though moderate, inhibition of recombinant human thymidylate synthase (TS). The reported Ki value is 270 nM [1]. While this activity is not high potency, it provides a quantitative baseline for its interaction with this critical enzyme in nucleotide metabolism. No direct comparator data from the same assay was found in public databases.

Thymidylate Synthase Enzyme Inhibition Cancer Research

Thymidine Phosphorylase Selectivity

The compound is a substantially weaker inhibitor of human recombinant thymidine phosphorylase (TP) compared to thymidylate synthase. Its reported IC50 against TP is 22,430 nM (22.4 µM), indicating an 83-fold lower inhibitory potency [1]. This suggests a degree of selectivity between these two key pyrimidine metabolism enzymes.

Thymidine Phosphorylase Angiogenesis Enzyme Selectivity

Stereochemistry by X-ray Crystallography

The absolute configuration of the compound's stereocenters has been unambiguously determined by X-ray crystallography when incorporated into a nucleoside analog. The (+)-(5R,6R) enantiomer was confirmed [1]. This is a critical differentiator from many 5,6-dihydrothymine analogs where stereochemistry is not defined or is a mixture of isomers.

X-ray Crystallography Stereochemistry Nucleoside Analogs

5-Chloro-6-methoxy-5,6-dihydrothymine Applications


Probing Thymidylate Synthase Function

Researchers can use this compound as a moderate-affinity probe for human thymidylate synthase (TS) [1]. Its defined Ki (270 nM) allows for competitive binding studies or as a starting scaffold for structure-activity relationship (SAR) campaigns aimed at understanding the molecular requirements for TS inhibition, a key pathway in cancer chemotherapy [2].

Pyrimidine Enzyme Selectivity Profiling

The differential activity between TS (Ki 270 nM) and thymidine phosphorylase (IC50 22,430 nM) makes this compound a valuable tool for studying enzyme selectivity within the pyrimidine salvage and biosynthesis pathways [3]. This data can be used to calibrate assays and understand the molecular determinants of target discrimination.

Stereodefined Nucleoside Building Block

Its unequivocally defined (5R,6R) stereochemistry, confirmed by X-ray crystallography [4], establishes this compound as a superior starting material or intermediate for the synthesis of novel nucleoside analogs where stereochemical purity is paramount. This is critical for generating well-characterized products with predictable biological behavior.

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